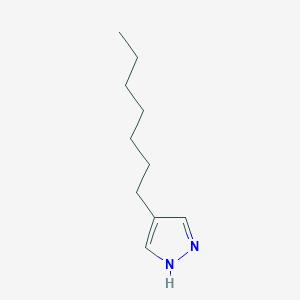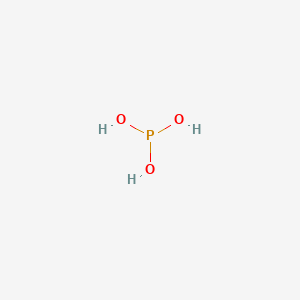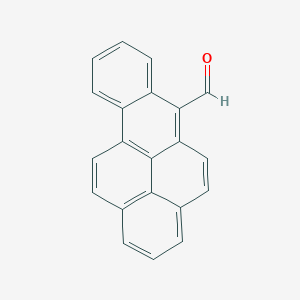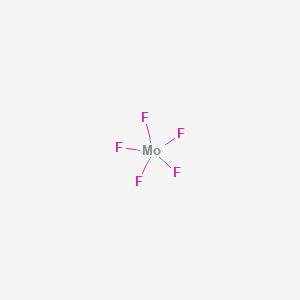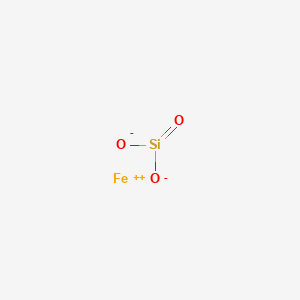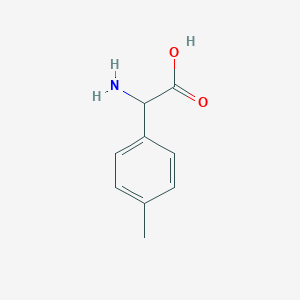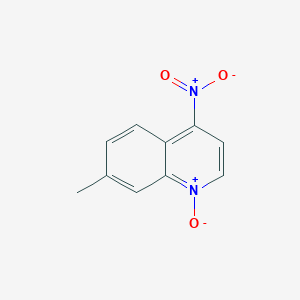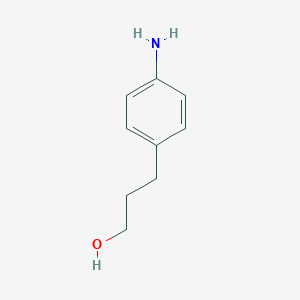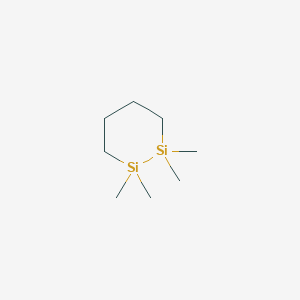
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
Vue d'ensemble
Description
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is used as a catalyst and pharmaceutical intermediate. It is also used as a precatalyst for asymmetric and Cross-Coupling Catalysis reactions, and in organic chemical synthesis .
Synthesis Analysis
The original milligram to gram synthesis of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is reported in the literature with modest to moderate yield . A very large excess of Grignard reagent was used in the synthesis .Molecular Structure Analysis
The molecular formula of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is C16H26Ru . The molecular weight is 319.45 g/mol .Chemical Reactions Analysis
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has been used in the reduction of quinolines selectively on their carbocyclic rings to give 5,6,7,8-tetrahydroquinolines . The chiral ruthenium catalyst converted 8-substituted quinolines into chiral 5,6,7,8-tetrahydroquinolines with up to 91:9 er .Physical And Chemical Properties Analysis
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is a white solid . It is soluble in THF, toluene, pentane, and insoluble in alcohols . The melting point is 81.7-82.4 °C .Applications De Recherche Scientifique
Catalyst
“Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)” is used as a catalyst in various chemical reactions . Catalysts are substances that can increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. This makes the compound extremely valuable in the field of chemistry.
Pharmaceutical Intermediate
This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients. Their role in the creation of complex pharmaceuticals is crucial.
Precatalyst for Asymmetric Catalysis
“Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)” is used as a precatalyst for asymmetric catalysis . Asymmetric catalysis is a process that can produce chiral molecules, which are molecules that cannot be superimposed on their mirror images. This is particularly important in the production of pharmaceuticals, as the chirality of a molecule can significantly affect its biological activity.
Precatalyst for Cross-Coupling Catalysis
This compound is also used as a precatalyst for cross-coupling catalysis . Cross-coupling reactions are a type of reaction where two different organic compounds are joined with the aid of a metal catalyst. These reactions are widely used in organic synthesis to create a variety of products, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Organic Chemical Synthesis
“Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)” is used in organic chemical synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is the process of constructing complex organic molecules through a series of chemical reactions.
Semiconductor Applications
Some compounds similar to “Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)” are also available in electronic grade suitable for semiconductor applications . Semiconductors are materials that have properties between conductors and insulators. They are used extensively in electronic devices.
Mécanisme D'action
Target of Action
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) interacts with its targets by lowering the activation energy of the reaction . This allows the reaction to proceed more efficiently and at a faster rate. The exact nature of this interaction can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) is known to be used in asymmetric and cross-coupling catalysis reactions . These reactions are crucial in organic synthesis, allowing for the creation of complex organic compounds. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Result of Action
The primary result of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)'s action is the successful completion of the catalyzed reaction . This can result in the formation of desired products from the reactants. The exact molecular and cellular effects can vary depending on the specific reaction.
Action Environment
The action, efficacy, and stability of Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances in the reaction mixture. For instance, the compound has a melting point of 81.7-82.4 °C , and its stability and reactivity may change significantly outside this temperature range.
Safety and Hazards
Orientations Futures
As a catalyst and pharmaceutical intermediate, Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) has potential applications in asymmetric and Cross-Coupling Catalysis reactions, and in organic chemical synthesis . Its role in the reduction of quinolines suggests potential future directions in the field of organic synthesis.
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;2-methanidylprop-1-ene;ruthenium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3;/q;2*-1;+2/b2-1-,8-7-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYBJJLKGYXKJH-PHFPKPIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1CC=CCCC=C1.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].C1/C=C\CC/C=C\C1.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) | |
CAS RN |
12289-94-0 | |
| Record name | 1,5-cyclooctadiene-bis-(2-methylallyl)-ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



